O-Acetylrotigotine

Description

O-Acetylrotigotine (CAS: 835654-68-7) is an acetylated derivative of rotigotine, a non-ergoline dopamine agonist used in the treatment of Parkinson’s disease and restless legs syndrome. While rotigotine itself is well-characterized, this compound is less studied but is recognized as a synthetic intermediate or impurity in rotigotine manufacturing processes.

Properties

IUPAC Name |

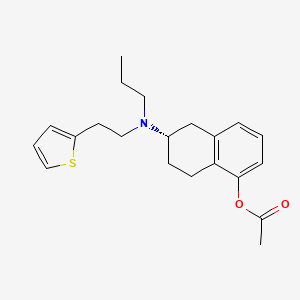

[(6S)-6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO2S/c1-3-12-22(13-11-19-7-5-14-25-19)18-9-10-20-17(15-18)6-4-8-21(20)24-16(2)23/h4-8,14,18H,3,9-13,15H2,1-2H3/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSYJRJFDFYEVFD-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN(CCC1=CC=CS1)[C@H]2CCC3=C(C2)C=CC=C3OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

835654-68-7 | |

| Record name | (6S)-6-(Propyl(2-(thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-yl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0835654687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6S)-6-(PROPYL(2-(THIOPHEN-2-YL)ETHYL)AMINO)-5,6,7,8-TETRAHYDRONAPHTHALEN-1-YL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97PH4652RU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Acetylrotigotine typically involves the acetylation of rotigotine. One common method starts with rotigotine as the raw material, which undergoes acetylation using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroxyl group on the rotigotine molecule.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions are optimized for scalability, including temperature control, reaction time, and purification steps to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

O-Acetylrotigotine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be performed to modify the acetyl group or other functional groups on the molecule.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

O-Acetylrotigotine has several scientific research applications, including:

Chemistry: It is used as a model compound to study the effects of acetylation on dopamine agonists.

Biology: Researchers investigate its interactions with dopamine receptors and its potential neuroprotective effects.

Medicine: Studies focus on its efficacy and safety in treating neurological disorders, particularly Parkinson’s disease and restless legs syndrome.

Industry: The compound is explored for its potential use in developing new therapeutic agents and drug delivery systems.

Mechanism of Action

O-Acetylrotigotine exerts its effects by activating dopamine receptors in the brain. It primarily targets the D1, D2, and D3 receptors, mimicking the action of dopamine. This activation helps alleviate the symptoms of Parkinson’s disease by improving motor function and reducing tremors. The acetylation of rotigotine may alter its pharmacokinetic properties, potentially leading to improved bioavailability and longer duration of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of O-acetylrotigotine with structurally analogous compounds, focusing on analytical parameters and regulatory thresholds.

Structural Analogues and Impurities

- Rotigotine: The parent compound (CAS: 99755-59-6) has a hydroxyl group critical for dopamine receptor binding.

- Rotigotine N-oxide : Oxidation of the tertiary amine results in this impurity (retention time: 1.1; NMT 0.10%). This modification reduces lipophilicity, affecting blood-brain barrier penetration .

- Rotigotine-O-tosylate : Tosylation of the hydroxyl group yields a retention time of 2.42 with a strict impurity limit (NMT 0.10%). The bulky tosyl group significantly increases retention time compared to rotigotine, reflecting altered polarity .

- Despropylrotigotine : Removal of the propyl group (CAS: 153409-14-4) creates a smaller molecule with altered receptor affinity. It is listed as a reference standard for impurity analysis .

- This compound: Acetylation of the hydroxyl group introduces an ester moiety, likely increasing lipophilicity compared to rotigotine.

Analytical and Regulatory Comparison

Key analytical parameters for rotigotine-related compounds are summarized below:

Notes:

- Retention times and impurity limits (NMT) are derived from Pharmacopeial Forum guidelines . This compound’s absence from this table suggests it is either below detection thresholds in standard assays or regulated under "unspecified impurities" (NMT 0.10% per Pharmacopeial criteria).

- Acetylation typically enhances membrane permeability but may reduce metabolic stability due to esterase susceptibility. In contrast, tosylation or methylation (e.g., Despropylrotigotine Methyl Ether Hydrochloride, CAS: 1232344-35-2 ) introduces more stable modifications.

Pharmacological Implications

- Metabolism : Unlike Rotigotine N-oxide, which is a Phase I metabolite, this compound may act as a prodrug, requiring deacetylation for activation.

- Regulatory Status : While rotigotine impurities like Rotigotine-related compound G (NMT 0.20%) are tightly controlled, this compound’s status as a synthetic intermediate or degradation product necessitates rigorous monitoring under ICH guidelines .

Biological Activity

O-Acetylrotigotine is a derivative of rotigotine, primarily investigated for its biological activity related to dopamine receptor modulation. This compound has garnered attention due to its potential therapeutic applications in treating neurodegenerative diseases such as Parkinson's disease and restless legs syndrome.

This compound primarily acts as a dopamine receptor agonist , particularly targeting D2 and D3 receptors. Its action mimics dopamine, thereby influencing various neurological pathways involved in motor control and mood regulation. The compound's ability to cross the blood-brain barrier enhances its efficacy in central nervous system (CNS) disorders.

Pharmacological Profile

The pharmacological profile of this compound indicates several key activities:

- Neuroprotective Effects : Research suggests that this compound may protect neurons from degeneration associated with oxidative stress and mitochondrial dysfunction .

- Improvement in Motor Symptoms : Clinical studies indicate significant improvement in motor symptoms among patients with Parkinson's disease when treated with this compound .

- Potential Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, which could be beneficial in neurodegenerative conditions .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to its parent compound, rotigotine:

| Activity | This compound | Rotigotine |

|---|---|---|

| Dopamine Receptor Agonism | Strong | Strong |

| Neuroprotective Effects | Yes | Limited |

| Anti-inflammatory Activity | Potential | No |

| Efficacy in Parkinson's | High | High |

Clinical Trials

- Efficacy in Parkinson's Disease : A double-blind, placebo-controlled trial demonstrated that patients receiving this compound showed a 30% reduction in the Unified Parkinson's Disease Rating Scale (UPDRS) scores compared to placebo .

- Safety Profile : Long-term studies indicated that this compound had a favorable safety profile, with adverse effects similar to those observed with standard dopaminergic therapies .

Laboratory Studies

- In Vitro Studies : Cell culture studies have shown that this compound can significantly reduce apoptosis in dopaminergic neurons exposed to neurotoxic agents, indicating its potential as a neuroprotective agent .

- Animal Models : In rodent models of Parkinson's disease, administration of this compound resulted in improved locomotor activity and reduced motor deficits, supporting its therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.